Flavanone (CAS 487-26-3), or 2,3-dihydroflavone, is the foundational core of the flavanone subclass of flavonoids, distinguished by its saturated C2-C3 bond. This saturation breaks the extended electron conjugation between the A and B rings, fundamentally altering its optical, electrochemical, and thermal properties compared to its oxidized counterpart, flavone [1]. In procurement and industrial chemistry, unsubstituted flavanone is primarily sourced as a high-purity reference standard for analytical chromatography and as a stable, cyclized precursor for the divergent synthesis of complex, substituted flavonoids [2]. Its specific stereoelectronic profile makes it an essential baseline material for structure-activity relationship (SAR) studies and electrochemical cleavage investigations.
Substituting flavanone with flavone or open-chain chalcones leads to immediate failures in both synthetic workflows and analytical calibrations. The presence of the C2-C3 double bond in flavone creates a fully conjugated system, which fundamentally shifts the UV-Vis absorption maxima and enables reversible single-electron reductions that flavanone cannot undergo[1]. Conversely, attempting to use 2'-hydroxychalcone as a direct precursor substitute introduces an exposed α,β-unsaturated carbonyl that is highly reactive and prone to unwanted side reactions during transition-metal-catalyzed functionalizations[2]. Consequently, buyers must procure the exact saturated, cyclized flavanone core to ensure predictable ether cleavage, accurate chromatographic baselines, and controlled downstream functionalization.
Cyclic voltammetry studies in DMF reveal that the saturation of the C2-C3 bond in flavanone completely alters its reduction pathway compared to flavone. While flavone exhibits a reversible cathodic process at -1.58 V (vs SHE) corresponding to the reduction of its activated double bond, flavanone displays two purely irreversible reduction peaks at -1.50 V and -2.51 V [1]. The absence of the reversible first-electron transfer in flavanone indicates that its reduction proceeds directly via the cleavage of the ether moiety rather than the formation of a stable radical anion.
| Evidence Dimension | First cathodic reduction peak reversibility (in DMF) |
| Target Compound Data | Irreversible peak at -1.50 V (vs SHE) |
| Comparator Or Baseline | Flavone: Reversible redox couple (Epc = -1.58 V, Epa = -1.47 V vs SHE) |
| Quantified Difference | Shift from a reversible 1e- reduction to an irreversible ether cleavage mechanism |
| Conditions | Glassy carbon cathode, 0.10 M TBABF4 in DMF, 100 mV/s scan rate |
This dictates the selection of starting materials for electrosynthetic pathways, as flavanone will undergo ring-opening cleavage rather than forming stable radical intermediates.
The lack of a C2-C3 double bond in flavanone breaks the cross-conjugation between the A and B rings, significantly altering its optical signature. In UV-Vis spectroscopy, flavones exhibit a strong Band I absorption in the 310-350 nm range. In contrast, flavanone's Band I is reduced to a minor shoulder at 300-330 nm, making its Band B (277-295 nm) the dominant absorption peak [1]. This distinct spectral shift is critical for differentiating the saturated core from oxidized contaminants during HPLC-DAD analysis.
| Evidence Dimension | Primary UV-Vis Absorption Maxima (Band I vs Band B) |
| Target Compound Data | Dominant Band B at 277-295 nm; Band I reduced to a minor shoulder |
| Comparator Or Baseline | Flavone: Strong Band I absorption at 310-350 nm |
| Quantified Difference | Loss of primary >310 nm absorption band and hypsochromic shift of the dominant peak |
| Conditions | Standard HPLC-UV/Vis diode array detection |
Ensures accurate wavelength selection for HPLC quantification and allows analysts to easily detect flavone oxidation impurities in flavanone batches.
The loss of planarity in the flavanone molecule, caused by the sp3 hybridization at the C2 and C3 positions, reduces its crystal lattice stacking efficiency compared to the planar flavone. This structural change results in a measurably lower melting point. Flavanone melts between 75-80 °C , whereas flavone melts at 94-97 °C . This ~15-20 °C reduction in melting point alters its thermal processability, making flavanone more suitable for lower-temperature melt-processing or solvent-free microwave-assisted synthetic protocols.
| Evidence Dimension | Melting Point |
| Target Compound Data | 75-80 °C |
| Comparator Or Baseline | Flavone: 94-97 °C |
| Quantified Difference | 14-22 °C reduction in melting temperature |
| Conditions | Standard atmospheric pressure |
Lower melting temperatures improve dissolution kinetics and reduce the energy requirements for melt-phase reactions or formulation blending.
In divergent flavonoid synthesis, the choice between using a cyclized flavanone or its open-chain isomer (2'-hydroxychalcone) significantly impacts yield and handling. 2'-Hydroxychalcones possess highly reactive α,β-unsaturated carbonyl and enol ether moieties, making them unmanageable and prone to side reactions under certain oxidative or transition-metal catalyzed conditions [1]. Procuring the pre-cyclized flavanone core bypasses this instability, providing a controlled, shelf-stable intermediate for subsequent functionalization or palladium-catalyzed transformations.
| Evidence Dimension | Precursor Reactivity and Handling Stability |
| Target Compound Data | Stable, cyclized 2,3-dihydroflavone core |
| Comparator Or Baseline | 2'-Hydroxychalcone: Highly reactive α,β-unsaturated carbonyl system |
| Quantified Difference | Elimination of spontaneous polymerization and off-target reactivity associated with the open enone system |
| Conditions | Transition-metal catalyzed oxidative functionalization |
Procuring the cyclized flavanone reduces batch-to-batch variability and prevents yield losses caused by the degradation of reactive open-chain chalcone precursors.
Due to its unique UV-Vis absorption profile (dominant Band B at 277-295 nm and a weak Band I shoulder), flavanone is heavily procured as a baseline reference standard for HPLC-DAD and LC-MS/MS workflows [1]. It is essential for calibrating chromatographic methods designed to distinguish saturated flavanones from their oxidized flavone counterparts in complex plant extracts or synthetic mixtures.
Flavanone's stable, cyclized structure makes it a superior starting material compared to reactive 2'-hydroxychalcones for the construction of privileged flavonoid libraries [2]. It is utilized in palladium-catalyzed oxidative protocols to selectively synthesize substituted flavones or complex functionalized flavanones without the side reactions typical of open-chain enone systems.
Because flavanone undergoes irreversible ether cleavage upon reduction (at -1.50 V vs SHE) rather than forming the stable radical anions seen in flavones, it is specifically selected for electrosynthetic ring-opening reactions [3]. Industrial and academic electrochemists procure flavanone to study and execute controlled reductive dimerizations and the generation of novel biaurone or chalcone derivatives.
Irritant